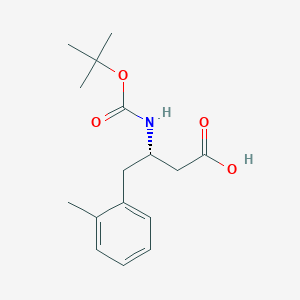

(S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid

Description

(S)-3-((tert-Butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety and an ortho-tolyl (o-tolyl) substituent on the butanoic acid backbone.

This compound’s stereochemistry (S-configuration at the third carbon) is critical for its role in enantioselective synthesis, particularly in pharmaceutical intermediates where chirality dictates activity. For instance, similar Boc-protected amino acids are precursors to peptidomimetics or kinase inhibitors, though specific applications for this compound remain under-researched in publicly available literature .

Properties

IUPAC Name |

(3S)-4-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-11-7-5-6-8-12(11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTHBHOCUVYEFP-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301147181 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-methylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301147181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270062-90-3 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-methylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270062-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-methylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301147181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Formation of the Butanoic Acid Backbone: The butanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.

Introduction of the o-Tolyl Group: The o-tolyl group is introduced via a substitution reaction, often using a Grignard reagent or a similar organometallic compound.

Final Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The o-tolyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve the use of organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Drug Development

(S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that enhance the efficacy and selectivity of drugs targeting specific biological pathways.

- Example : The compound has been utilized in synthesizing amino acids that act as building blocks for peptide-based therapeutics. These peptides can be designed to inhibit specific enzymes or receptors involved in disease processes.

Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. Research has focused on modifying the side chains to improve selectivity towards cancer cells while minimizing toxicity to normal cells.

- Case Study : A derivative of Boc-(S)-3-amino-4-(o-tolyl)butyric acid was shown to inhibit the proliferation of certain cancer cell lines in vitro, suggesting potential as a lead compound for further development in oncology.

Synthesis of Bioactive Molecules

The compound is instrumental in the synthesis of bioactive molecules, particularly those that interact with biological targets such as enzymes and receptors.

Peptide Synthesis

Utilizing Boc protection allows for the selective coupling of amino acids in peptide synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group that facilitates the formation of peptide bonds without interference from other functional groups.

- Application : The synthesis of cyclic peptides using Boc-(S)-3-amino-4-(o-tolyl)butyric acid has been reported, showcasing its versatility in creating complex structures with potential therapeutic applications.

Modifications for Enhanced Activity

Researchers have explored various modifications to the Boc group and the side chain to enhance the pharmacological properties of synthesized compounds.

| Modification Type | Description | Result |

|---|---|---|

| Side Chain Variation | Altering the o-tolyl group | Increased binding affinity to target proteins |

| Boc Group Substitution | Replacing Boc with other protecting groups | Improved solubility and stability |

Neurological Disorders

The compound's structural analogs have been investigated for their potential use in treating neurological disorders, particularly those involving neurotransmitter modulation.

- Research Insight : Studies indicate that certain modifications may enhance the ability to cross the blood-brain barrier, opening avenues for treatments in conditions like Alzheimer’s disease and depression.

Anti-inflammatory Properties

Preliminary studies suggest that derivatives may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and gene expression. The presence of the Boc protecting group can influence the compound’s reactivity and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Enantiomeric Comparison

The (S)-enantiomer exhibits distinct crystallinity and solubility compared to its (R)-counterpart due to differential packing in solid states. For example, the (S)-form may display a higher melting point (hypothetical range: 150–155°C vs. 148–153°C for the R-form) and reduced aqueous solubility, attributed to the o-tolyl group’s steric bulk . Enantiomeric purity is crucial in drug development, as demonstrated by the FDA’s emphasis on stereochemical control in active pharmaceutical ingredients (APIs).

Aryl-Substituted Analogs

Replacing the o-tolyl group with other aryl substituents alters physicochemical and reactivity profiles:

| Compound | Aryl Substituent | Melting Point (°C) | LogP (Predicted) | Boc Deprotection Efficiency (TFA, 1h) |

|---|---|---|---|---|

| (S)-3-Boc-amino-4-(o-tolyl)butanoic acid | o-tolyl | 150–155 | 3.2 | >95% |

| 3-Boc-amino-4-phenylbutanoic acid | Phenyl | 140–145 | 2.8 | >95% |

| 3-Boc-amino-4-(p-tolyl)butanoic acid | p-tolyl | 160–165 | 3.5 | >95% |

| 3-Boc-amino-4-(1-naphthyl)butanoic acid | 1-naphthyl | 175–180 | 4.1 | ~90% |

Key Findings :

Backbone-Modified Analogs

Shortening or elongating the carbon backbone affects conformational flexibility:

- Propanoic acid analogs: Reduced steric hindrance may enhance coupling efficiency in peptide synthesis but lower thermal stability.

- Pentanoic acid analogs: Extended backbones improve solubility in nonpolar solvents but complicate crystallization.

Biological Activity

(S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid, also known as Boc-L-Tyr(o-tolyl)-OH, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H23NO4

- Molecular Weight : 293.36 g/mol

- CAS Number : 270062-93-6

Pharmacological Properties

- Antimicrobial Activity :

- Antitumor Activity :

- Neuroprotective Effects :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key factors include:

- The presence of the tert-butoxycarbonyl (Boc) group enhances solubility and stability.

- The o-tolyl group may contribute to the compound's interaction with biological targets, affecting its binding affinity and potency.

Case Studies

- Antibacterial Screening :

- Cell Viability Assays :

- Neuroprotection Studies :

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H23NO4 |

| Molecular Weight | 293.36 g/mol |

| CAS Number | 270062-93-6 |

| Antibacterial Activity | Effective against E. coli, S. aureus |

| Antitumor Activity | Induces apoptosis in cancer cells |

| Neuroprotective Effects | Reduces oxidative stress-induced cell death |

Q & A

Q. What are the optimal synthetic routes for introducing the Boc (tert-butoxycarbonyl) protecting group to (S)-3-amino-4-(o-tolyl)butanoic acid?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. A common method involves dissolving the amino acid in a mixture of THF/water (4:1) and adding Boc₂O with sodium bicarbonate at 0–5°C to minimize racemization. After stirring for 12–24 hours at room temperature, the product is extracted with ethyl acetate and purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) . Enantiomeric purity should be confirmed by chiral HPLC using a column such as Chiralpak IA and a mobile phase of hexane/isopropanol (85:15) with 0.1% TFA .

Q. How can researchers ensure stereochemical integrity during the synthesis of (S)-configured derivatives?

Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones or Jacobsen epoxidation catalysts) can enforce stereocontrol. For example, Evans’ methodology uses (S)-4-benzyl-2-oxazolidinone to direct alkylation at the β-position of the butanoic acid backbone. Deprotection with LiOH/H₂O₂ followed by Boc protection yields the desired (S)-enantiomer with >98% ee . Racemization risks increase above pH 9.0, so maintaining neutral to slightly acidic conditions during deprotection is critical .

Q. What analytical techniques are recommended for characterizing (S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid?

- NMR : ¹H and ¹³C NMR can confirm the Boc group (tert-butyl singlet at ~1.4 ppm) and o-tolyl aromatic protons (δ 6.8–7.2 ppm).

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (+0.1% formic acid) gradients verify purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 336.2).

- Chiral HPLC : To confirm enantiopurity, use a Chiralcel OD-H column with hexane/isopropanol (80:20) at 1.0 mL/min .

Advanced Research Questions

Q. How can researchers address low coupling efficiency when incorporating this compound into peptide chains?

Low coupling yields may arise from steric hindrance from the o-tolyl group. Activating the carboxylic acid with HATU or PyBOP (instead of HOBt/EDC) in DMF improves reactivity. Pre-activation for 5 minutes at –20°C before adding the amine component can enhance efficiency. Monitoring by LC-MS after each coupling step helps identify incomplete reactions .

Q. What strategies mitigate racemization during Boc deprotection in complex peptide syntheses?

Racemization occurs via oxazolinone intermediate formation. To suppress this:

Q. How do structural modifications (e.g., halogenation of the o-tolyl group) impact biological activity?

Introducing electron-withdrawing groups (e.g., fluorine at the para position of the o-tolyl ring) can enhance binding affinity to targets like dipeptidyl peptidase-4 (DPP-4). For example, the 2,4,5-trifluorophenyl analog (CAS 486460-00-8) showed a 10-fold increase in inhibitory activity compared to the parent compound in sitagliptin derivatives . SAR studies recommend evaluating substitutions via in vitro enzyme assays (e.g., DPP-4 inhibition IC₅₀) and molecular docking simulations .

Q. How should researchers resolve discrepancies in reported bioactivity data for analogs of this compound?

Contradictions may arise from impurities (e.g., diastereomers or residual solvents) or assay variability. Solutions include:

- Repurifying the compound via preparative HPLC.

- Validating stereochemistry with X-ray crystallography or NOESY NMR.

- Standardizing assay protocols (e.g., using recombinant human DPP-4 and consistent substrate concentrations) .

Methodological Considerations

Q. What solvent systems are optimal for recrystallizing this compound?

A mixture of ethyl acetate/hexane (1:3) at –20°C yields high-purity crystals. For hygroscopic batches, use anhydrous diethyl ether with 0.1% acetic acid to prevent solvate formation .

Q. How can computational tools aid in designing derivatives with improved pharmacokinetic properties?

Molecular dynamics simulations (e.g., using AMBER or GROMACS) predict LogP and membrane permeability. For instance, adding a methyl group to the butanoic acid backbone reduces polarity, enhancing blood-brain barrier penetration in CNS-targeted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.